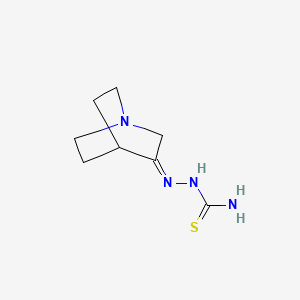![molecular formula C19H24N2O3 B5372117 3-[(4-phenyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5372117.png)
3-[(4-phenyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-phenyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a bicyclic compound with a piperazine ring and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of 3-[(4-phenyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It has also been found to modulate the activity of other neurotransmitters such as norepinephrine and acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to decrease the activity of the dopaminergic system, which is believed to be involved in the pathophysiology of schizophrenia. It has also been found to increase the activity of the serotonergic system, which is believed to be involved in the regulation of mood and anxiety. Additionally, it has been found to modulate the activity of other neurotransmitters such as norepinephrine and acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[(4-phenyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid in lab experiments include its potent and selective pharmacological effects, its well-characterized mechanism of action, and its potential therapeutic applications. However, its limitations include its potential toxicity and the need for further studies to fully understand its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 3-[(4-phenyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid. These include further studies on its safety and efficacy, optimization of its synthesis method, and exploration of its potential therapeutic applications in other psychiatric disorders. Additionally, it could be studied for its potential use in combination therapy with other psychiatric medications. Further research could also focus on the development of novel derivatives with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its synthesis method has been optimized and it has been found to exhibit potent antipsychotic and antidepressant effects in animal models. Its mechanism of action involves the modulation of several neurotransmitters, including dopamine and serotonin. While it has several advantages for lab experiments, further studies are needed to fully understand its safety and efficacy. There are several future directions for research on this compound, including further studies on its safety and efficacy, optimization of its synthesis method, and exploration of its potential therapeutic applications in other psychiatric disorders.
Synthesemethoden
The synthesis of 3-[(4-phenyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid involves the reaction of 1,4-cyclohexadiene with N-phenylpiperazine in the presence of palladium on carbon catalyst. The resulting product is then treated with hydrochloric acid to yield the final compound. This synthesis method has been optimized and has been found to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
3-[(4-phenyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antipsychotic and antidepressant effects in animal models. It has also been found to have anxiolytic and sedative effects. Due to its potential therapeutic effects, it has been studied for its use in the treatment of schizophrenia, depression, anxiety, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
3-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c22-18(16-13-6-7-14(12-13)17(16)19(23)24)21-10-8-20(9-11-21)15-4-2-1-3-5-15/h1-5,13-14,16-17H,6-12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGIKTDULCSFGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,3-dimethoxybenzyl)-3-hydroxy-3-{[(pyridin-2-ylmethyl)amino]methyl}piperidin-2-one](/img/structure/B5372060.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5372079.png)
![N-[2-chloro-6-({[(4-methylphenyl)amino]carbonyl}amino)phenyl]-2-methylpropanamide](/img/structure/B5372088.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5372093.png)
![7-(2,5-dimethoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5372101.png)


![3-(3-methoxypropyl)-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5372129.png)
![N-(2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5372131.png)
![2-(2-methyl-1H-benzimidazol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5372138.png)
![N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5372141.png)
![2-(3-chlorophenyl)-5-methyl-4-[4-(4-morpholinyl)-3-nitrobenzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5372149.png)